molecular formula C14H19N3O2S B250006 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide

3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide

Cat. No. B250006
M. Wt: 293.39 g/mol
InChI Key: JDDKUTBCYFMNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide, commonly known as STF-118804, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. STF-118804 is a selective inhibitor of glucose-regulated protein 78 (GRP78), which is a key regulator of the unfolded protein response (UPR) pathway. The UPR pathway is responsible for maintaining cellular homeostasis by regulating the protein folding process in the endoplasmic reticulum (ER). Dysregulation of the UPR pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

Mechanism of Action

STF-118804 selectively binds to the ATPase domain of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide, which is responsible for the chaperone activity of the protein. By inhibiting the chaperone activity of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide, STF-118804 induces ER stress and activates the UPR pathway, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
STF-118804 has been shown to induce ER stress and activate the UPR pathway in cancer cells, leading to cell death. In addition, STF-118804 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of STF-118804 is its selectivity for cancer cells that are dependent on the UPR pathway for survival. This selectivity makes it a promising therapeutic agent for the treatment of cancer. However, one limitation of STF-118804 is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of STF-118804. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic disorders. Another direction is to develop more potent and selective inhibitors of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide that can overcome the limitations of STF-118804, such as its poor solubility. Finally, the development of imaging agents that can selectively target 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide in vivo could facilitate the clinical translation of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide inhibitors.

Synthesis Methods

The synthesis of STF-118804 involves several steps, including the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting compound is then reacted with N,N-diethylamine to form 3-nitrobenzamide, which is subsequently treated with acetyl isothiocyanate to form the final product, STF-118804.

Scientific Research Applications

STF-118804 has been extensively studied in preclinical models of cancer, where it has been shown to selectively induce cell death in cancer cells that are dependent on the UPR pathway for survival. This selectivity is thought to be due to the upregulation of 3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide in cancer cells, which makes them more dependent on the UPR pathway for survival. STF-118804 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

3-(acetylcarbamothioylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C14H19N3O2S/c1-4-17(5-2)13(19)11-7-6-8-12(9-11)16-14(20)15-10(3)18/h6-9H,4-5H2,1-3H3,(H2,15,16,18,20)

InChI Key

JDDKUTBCYFMNIX-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C

Origin of Product

United States

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